sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate
Overview
Description
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate is a potent, selective, and orally active antagonist of the E prostanoid receptor 4 (EP4 receptor). It has a high affinity with a Ki value of 0.56 nM and an IC50 value of 2.5 nM . This compound exhibits significant anti-inflammatory activity and is primarily used in research related to arthritis and other inflammatory conditions .
Preparation Methods
The synthesis of sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate involves several steps, including the preparation of the core structure and subsequent modifications to introduce the sodium salt form. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving cyclopropylbenzoate derivatives and trifluoromethylphenylmethylthiophene .
Chemical Reactions Analysis
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of EP4 receptor antagonists.
Biology: Employed in research to understand the role of EP4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions such as arthritis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a tool compound in pharmacological studies .
Mechanism of Action
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate exerts its effects by selectively binding to and antagonizing the EP4 receptor. This receptor is involved in the prostaglandin E2 (PGE2) signaling pathway, which plays a crucial role in inflammation and pain. By blocking the EP4 receptor, this compound inhibits the downstream signaling pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate is compared with other EP4 receptor antagonists, such as:
GW627368X: Another potent EP4 receptor antagonist with similar anti-inflammatory properties.
L-161,982: A selective EP4 receptor antagonist used in various research studies.
CJ-023,423: Known for its high selectivity and potency against the EP4 receptor .
This compound stands out due to its high affinity and selectivity for the EP4 receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3S.Na/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32;/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUUNKVGDVBFV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648065 | |
Record name | Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006036-88-9 | |
Record name | Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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